6-Fluoro-2-(4-fluoro-2-hydroxyphenyl)benzoic acid
Description
6-Fluoro-2-(4-fluoro-2-hydroxyphenyl)benzoic acid is an organic compound with the molecular formula C13H8F2O3 It is a derivative of benzoic acid, featuring fluorine and hydroxyl functional groups
Properties
IUPAC Name |
2-fluoro-6-(4-fluoro-2-hydroxyphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2O3/c14-7-4-5-8(11(16)6-7)9-2-1-3-10(15)12(9)13(17)18/h1-6,16H,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYRUBRCMSNJFGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)O)C2=C(C=C(C=C2)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40689419 | |
| Record name | 3,4'-Difluoro-2'-hydroxy[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40689419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261989-03-0 | |
| Record name | 3,4'-Difluoro-2'-hydroxy[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40689419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-2-(4-fluoro-2-hydroxyphenyl)benzoic acid typically involves the reaction of 2-fluorobenzoic acid with 4-fluoro-2-hydroxybenzene under specific conditions. The reaction is often catalyzed by a palladium catalyst in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction proceeds through a Suzuki-Miyaura coupling mechanism, which is a widely used method for forming carbon-carbon bonds .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 6-Fluoro-2-(4-fluoro-2-hydroxyphenyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form corresponding alcohols or alkanes.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or ammonia (NH3) under elevated temperatures.
Major Products:
Oxidation: Formation of 6-fluoro-2-(4-fluoro-2-oxophenyl)benzoic acid.
Reduction: Formation of 6-fluoro-2-(4-fluoro-2-hydroxyphenyl)benzyl alcohol.
Substitution: Formation of 6-fluoro-2-(4-methoxy-2-hydroxyphenyl)benzoic acid.
Scientific Research Applications
6-Fluoro-2-(4-fluoro-2-hydroxyphenyl)benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 6-Fluoro-2-(4-fluoro-2-hydroxyphenyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, reducing inflammation. The fluorine atoms enhance the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
- 2-Fluoro-6-hydroxybenzoic acid
- 4-Fluoro-2-hydroxybenzoic acid
- 6-Fluoro-2-hydroxybenzoic acid
Comparison: 6-Fluoro-2-(4-fluoro-2-hydroxyphenyl)benzoic acid is unique due to the presence of two fluorine atoms and a hydroxyl group, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits higher stability, enhanced reactivity in certain chemical reactions, and improved binding affinity for specific molecular targets.
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